4-(3,4-Dimethylpiperazin-1-YL)thiophene-2-carbaldehyde
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Overview
Description
4-(3,4-Dimethylpiperazin-1-YL)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₆N₂OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylpiperazin-1-YL)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with 3,4-dimethylpiperazine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylpiperazin-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene-1,1-dioxide derivatives.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Thiophene-1,1-dioxide derivatives.
Reduction: 4-(3,4-Dimethylpiperazin-1-YL)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,4-Dimethylpiperazin-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylpiperazin-1-YL)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperazine moiety can enhance its binding affinity to certain biological targets, while the thiophene ring can contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the piperazine moiety, making it less versatile in biological applications.
3,4-Dimethylpiperazine: Does not contain the thiophene ring, limiting its use in material science.
Thiophene-1,1-dioxide derivatives: More oxidized forms of thiophene with different reactivity profiles.
Uniqueness
4-(3,4-Dimethylpiperazin-1-YL)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the piperazine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of
Properties
Molecular Formula |
C11H16N2OS |
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Molecular Weight |
224.32 g/mol |
IUPAC Name |
4-(3,4-dimethylpiperazin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H16N2OS/c1-9-6-13(4-3-12(9)2)10-5-11(7-14)15-8-10/h5,7-9H,3-4,6H2,1-2H3 |
InChI Key |
OOVZGGPUUVZFSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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